molecular formula C27H25FN2O2S2 B2726849 3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670268-40-3

3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2726849
CAS RN: 670268-40-3
M. Wt: 492.63
InChI Key: XAATUVPRISIEIK-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative. It contains several functional groups including an allyl group, a tert-butyl group, a thioether group, and a fluorophenyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of the allyl, tert-butyl, thioether, and fluorophenyl groups would likely influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the allyl group could potentially undergo reactions with electrophiles, and the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Catalytic Synthesis Approaches: A study reports a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification, showcasing the compound's relevance in pharmacologically important syntheses (Shi et al., 2018).
  • Alkylation Studies: Research on the alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones has provided insights into the regioselectivity of alkylation, contributing to the development of biologically active pyrimidines (Fizer et al., 2019).

Potential Biological Activities

  • Antimicrobial and Anti-inflammatory Properties: A synthesis of thieno[2,3-d]pyrimidine derivatives revealed that some compounds possess significant inhibition activities against Rhizoctonia solani and Botrytis cinerea, indicating their potential as fungicidal agents (Ren et al., 2007).
  • Antitumor Activity: Another study focused on the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, suggesting their utility in cancer treatment (Hafez & El-Gazzar, 2017).

Advanced Materials and Interaction Studies

  • Material Interaction Research: The interaction between 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin was explored, showing the compound's potential for binding to proteins and influencing their conformation, which is critical for designing drug delivery systems and understanding drug-protein interactions (Sun Shaofa, 2010).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activities .

properties

IUPAC Name

2-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O2S2/c1-5-14-30-25(32)23-21(17-8-12-20(28)13-9-17)15-33-24(23)29-26(30)34-16-22(31)18-6-10-19(11-7-18)27(2,3)4/h5-13,15H,1,14,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAATUVPRISIEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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